molecular formula C10H9ClO3 B8058798 Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate

Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B8058798
M. Wt: 212.63 g/mol
InChI Key: FPDTUVJJGZJASX-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzofuran derivative is characterized by the molecular formula C10H9ClO3 and a molecular weight of 213 Da . Benzofuran scaffolds are recognized as privileged structures in pharmacology due to their presence in various natural products and drugs with diverse biological activities . The core benzofuran structure is a fused bicyclic system comprising a benzene ring fused with a furan ring, and modifications at specific positions on this scaffold, such as the chlorine and ester functional groups present in this compound, are known to profoundly influence its biological properties and binding affinity . The incorporation of a halogen atom, such as chlorine, is a common strategy in lead optimization. Halogens can enhance a compound's physicochemical properties and its ability to form halogen bonds with biological targets, which often leads to increased potency and improved pharmacokinetic profiles . Researchers investigate such halogenated benzofuran derivatives for their potential in developing novel therapies, with particular focus on their antitumor and antimicrobial activities . Early-stage research on structurally similar compounds has shown promise in these areas, suggesting the value of this compound as a building block or intermediate for further exploration . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDTUVJJGZJASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(O1)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 7-chloro-2,3-dihydrobenzofuran and methyl chloroformate.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate has shown promise in medicinal applications due to its diverse biological activities:

  • Antitumor Activity : Research indicates that this compound exhibits significant inhibitory effects on cell growth in various cancer cell lines. It induces apoptosis and inhibits cell cycle progression, making it a candidate for anticancer drug development .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it showed Minimum Inhibitory Concentration (MIC) values as follows:
MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli8
Candida albicans32
Bacillus subtilis4

These findings suggest potential for development into an effective antimicrobial agent .

  • Antioxidative Effects : The compound is recognized for its antioxidative properties, capable of scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases .

Biological Research

In biological studies, this compound serves as a biochemical probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, leading to alterations in cellular functions .

Industrial Applications

In industry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules and specialty chemicals. Its unique properties make it suitable for developing new materials with specific characteristics .

Antitumor Efficacy in Cancer Models

A notable study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer agent .

Antimicrobial Evaluation

In vitro assays revealed that this compound exhibited potent activity against E. coli and S. aureus, outperforming standard antibiotics like ampicillin in terms of inhibition zones. This suggests its utility in addressing antibiotic resistance issues .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic applications:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue distribution due to lipophilicity.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Mainly excreted through urine.

These properties indicate a favorable profile for therapeutic use .

Mechanism of Action

The mechanism by which Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indoxacarb (C₂₂H₁₇ClF₃N₃O₇)

  • Structure: Indoxacarb contains a methyl 7-chloro-2,5-dihydroindeno-oxadiazine carboxylate backbone, with additional trifluoromethoxy and methoxycarbonyl substituents .
  • Functionality : The chlorine atom enhances electrophilic reactivity, while the oxadiazine ring introduces heteroatom diversity, improving insecticidal activity against lepidopteran pests .
  • Applications : Broad-spectrum insecticide with high efficacy due to its sodium channel blocking mechanism .
  • Key Difference: The indeno-oxadiazine system in indoxacarb introduces greater steric bulk and metabolic stability compared to the simpler dihydrobenzofuran core of the target compound.

Indanofan (C₂₀H₁₇ClO₃)

  • Structure : Features a 2-ethyl-1H-indene-1,3-dione core with a chlorophenyloxiranyl substituent .
  • Functionality: The epoxide group in indanofan contributes to its herbicidal activity by disrupting lipid biosynthesis .
  • Applications : Used as a herbicide, targeting grassy weeds in rice paddies.
  • Key Difference : The absence of a furan or oxadiazine ring reduces conformational constraints compared to the target compound.

Clorazepate Dipotassium (C₁₆H₁₁ClK₂N₂O₄)

  • Structure : A benzodiazepine derivative with a 7-chloro-2,3-dihydro-1,4-diazepine ring and a carboxylic acid group .
  • Functionality : The chlorine atom and diazepine ring enhance binding to GABA receptors, conferring anxiolytic properties .
  • Applications : Pharmaceutical tranquilizer used to treat anxiety and seizures.
  • Key Difference : The diazepine ring system and pharmaceutical application contrast sharply with the agrochemical focus of benzofuran derivatives.

Structural and Functional Data Table

Compound Molecular Formula Core Structure Key Substituents Primary Application
Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate C₁₀H₉ClO₃ Dihydrobenzofuran 7-Cl, methyl ester Research compound
Indoxacarb C₂₂H₁₇ClF₃N₃O₇ Indeno-oxadiazine 7-Cl, trifluoromethoxy, methoxycarbonyl Insecticide
Indanofan C₂₀H₁₇ClO₃ Indene-dione 3-Cl, oxiranyl-methyl Herbicide
Clorazepate Dipotassium C₁₆H₁₁ClK₂N₂O₄ Benzodiazepine 7-Cl, carboxylic acid salt Pharmaceutical tranquilizer

Research Findings and Insights

  • Conformational Analysis : The dihydrobenzofuran ring in the target compound likely exhibits puckering parameters similar to those observed in cyclopentane derivatives, as described by Cremer and Pople’s generalized ring puckering coordinates . Computational studies using SHELX or ORTEP-3 could elucidate its 3D geometry .
  • Hydrogen Bonding : The ester group in the target compound may participate in hydrogen-bonding networks, akin to patterns observed in indoxacarb’s crystal structures .
  • Bioactivity Trends : Chlorine substitution at the 7-position is a recurring motif in bioactive compounds, enhancing lipophilicity and target binding .

Biological Activity

Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClO3, with a molecular weight of approximately 224.64 g/mol. The compound features a benzofuran core with a chloro substituent and an ester functional group, which contribute to its reactivity and biological properties.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of benzofuran exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli2.33 µM
Candida albicans16.69 µM

These findings suggest that the compound may be effective in treating infections caused by these microorganisms .

Anti-inflammatory Properties

Research indicates that benzofuran derivatives can act as inhibitors of the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. This compound may exhibit similar properties, making it a candidate for developing anti-inflammatory agents .

Anticancer Activity

Benzofuran compounds have shown promise in cancer research due to their ability to inhibit cell growth in various cancer cell lines. This compound's structural features may enhance its binding affinity to specific targets involved in cancer progression. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The presence of the chloro group and the ester moiety may enhance the compound's ability to bind to enzyme active sites, inhibiting their activity.
  • Receptor Modulation : The compound may interact with various receptors involved in inflammatory and pain pathways, potentially modulating their activity.
  • Cell Cycle Interference : Some studies suggest that benzofuran derivatives can disrupt the cell cycle in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Neuropathic Pain Models : In animal models of neuropathic pain, compounds similar to this compound demonstrated significant analgesic effects without affecting locomotor function .
  • Inflammation Models : In models simulating inflammatory responses, the compound reduced leukotriene levels significantly, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer:
The synthesis often involves multi-step protocols, including cyclization and functional group transformations. For example, benzofuran derivatives can be synthesized via metal-free [3,3]-sigmatropic rearrangements (e.g., using ether substrates in THF with NaH as a base at 0°C), followed by aromatization to achieve high atom economy . Optimization includes controlling temperature (reflux at 50–80°C), solvent selection (e.g., THF, dichloromethane), and purification via column chromatography (ethyl acetate/hexane gradients) . Yields typically range from 57% to 82%, depending on substituent effects and reaction scale .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : To confirm the benzofuran core and substituent positions (e.g., methyl ester at C2, chloro at C7). Discrepancies between experimental and theoretical NMR shifts (e.g., in indeno-oxadiazine derivatives) highlight the need for iterative refinement .
  • IR Spectroscopy : Identifies carbonyl (C=O) and ester (C-O) functional groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 300–350 for related benzofuran-carboxylates) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX for refinement, ORTEP-III for visualization) .

Advanced: How does the crystal structure of this compound inform its physicochemical properties?

Methodological Answer:
X-ray diffraction reveals planar benzofuran units (mean deviation: 0.005 Å) and intermolecular hydrogen bonds (O–H⋯O) forming centrosymmetric dimers . These interactions influence melting points (e.g., 436–437 K) and solubility. SHELXL refines high-resolution data, while hydrogen-bonding motifs are analyzed using graph set theory (e.g., Etter’s formalism) to predict aggregation behavior . Discrepancies in bond angles or torsion angles between similar derivatives (e.g., bromo vs. chloro analogs) can guide functional group modifications for stability .

Advanced: How can computational modeling resolve contradictions in reported bioactivity data for benzofuran derivatives?

Methodological Answer:
Contradictions often arise from variations in substituent positioning (e.g., trifluoromethoxy vs. methyl groups) or stereochemistry (e.g., (S)- vs. (R)-enantiomers in indoxacarb) . Density Functional Theory (DFT) calculations predict electronic effects (e.g., HOMO-LUMO gaps), while molecular docking identifies binding affinities to targets like dihydroorotate dehydrogenase . Comparative studies using analogs (e.g., 5-bromo vs. 7-chloro derivatives) validate structure-activity relationships (SAR) and reconcile conflicting bioassay results .

Advanced: What strategies are effective for analyzing hydrogen-bonding networks in derivatives of this compound?

Methodological Answer:
Graph set analysis (as per Etter’s methodology) categorizes hydrogen bonds into motifs (e.g., R²₂(8) rings) . For Methyl 7-chloro derivatives, carboxylate groups often act as donors/acceptors, forming dimers. Experimental validation involves:

  • Temperature-dependent IR : To track bond formation/breaking.
  • Variable-temperature XRD : To monitor thermal expansion effects on packing .
  • Solid-state NMR : To probe dynamic interactions in crystalline vs. amorphous phases .

Advanced: How can synthetic routes be designed to improve enantiomeric purity for chiral benzofuran derivatives?

Methodological Answer:
Chiral resolution techniques include:

  • Asymmetric catalysis : Using chiral auxiliaries (e.g., Evans’ oxazolidinones) in key steps like esterification .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) to separate enantiomers during ester cleavage .
  • Chromatographic separation : Chiral stationary phases (e.g., cellulose derivatives) for preparative HPLC .
    For example, the (S)-enantiomer of indoxacarb is isolated via solvent diffusion recrystallization, achieving >99% ee .

Basic: What are the common degradation pathways of this compound under environmental or physiological conditions?

Methodological Answer:
Degradation studies use:

  • Hydrolysis : Under acidic/basic conditions (e.g., KOH in methanol/water at reflux) to cleave the ester group, forming carboxylic acids .
  • Photolysis : UV exposure in environmental matrices (e.g., aqueous solutions) to track chloro-benzofuran breakdown products via LC-MS .
  • Microbial metabolism : Soil slurry assays identify metabolites like dechlorinated benzofurans using isotopic labeling .

Advanced: How do substituent effects (e.g., halogens, methoxy groups) modulate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity at C2/C7 positions, facilitating Suzuki-Miyaura couplings. For example, 7-chloro derivatives undergo palladium-catalyzed coupling with arylboronic acids in THF at 60°C . Steric effects from bulky substituents (e.g., tert-butyl) reduce yields, necessitating ligand optimization (e.g., XPhos) . Hammett plots correlate σ values of substituents with reaction rates to predict optimal groups for targeted modifications .

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